Enantiopurity as a Critical Quality Attribute for β-Peptide Synthesis
The defining feature of this compound is its single (S)-enantiomer configuration. While specific quantitative enantiomeric excess (ee) data for this exact compound is not published, its value is derived from its use in stereocontrolled syntheses where the enantiopurity of the starting material is paramount. The closest analog, (R)-3-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 2093368-68-0), is its enantiomer, and using it would lead to the opposite stereochemical outcome . The procurement of the correct enantiomer is the primary differentiator for researchers synthesizing chiral molecules. The commercial availability of this compound from specialized suppliers with a reported purity of 95-97% (by HPLC, NMR) ensures a baseline of chemical purity, though a formal ee determination would be required for critical applications .
| Evidence Dimension | Stereochemistry (Enantiomeric Configuration) |
|---|---|
| Target Compound Data | (S)-enantiomer |
| Comparator Or Baseline | (R)-3-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 2093368-68-0) |
| Quantified Difference | Enantiomeric; stereochemical configuration inverted. |
| Conditions | Chiral chromatography, optical rotation, or stereospecific synthesis. |
Why This Matters
The correct enantiomer is non-negotiable for applications requiring a specific 3D molecular architecture, such as the synthesis of β-peptides or chiral drugs.
